Apomorphine o-quinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZIOGKZAPZOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Apomorphine O Quinone Formation
Non-Enzymatic Oxidation Pathways
Non-enzymatic pathways are those that occur without the catalysis of enzymes and are primarily driven by the inherent reactivity of the apomorphine (B128758) molecule, particularly its catechol group, with various chemical species.
Apomorphine is notoriously unstable in aqueous solutions, especially when exposed to air and light, where it undergoes rapid autoxidation. scienceopen.com This spontaneous oxidative decomposition is primarily centered on the catechol moiety of the molecule, which is highly susceptible to oxidation. nih.gov The process involves the oxidation of the catechol's two hydroxyl groups to form the corresponding ortho-quinone. nih.gov This reaction is visually indicated by a change in the solution's color, typically to a greenish or bluish hue, which is characteristic of apomorphine degradation products. nih.gov The autoxidation process can generate reactive oxygen species (ROS), semiquinones, and quinones. nih.gov This inherent instability makes formulating stable apomorphine solutions challenging. scienceopen.com
The synthesis of apomorphine o-quinone can be intentionally induced in a laboratory setting using various oxidizing agents. These methods provide a means to study the compound in its isolated form.
Chromium-Based Reagents : In the Helch test, the dichromate anion, which can be generated from chromium trioxide, acts as an oxidizing agent. The chromium trioxide reacts with the phenolic groups of apomorphine under acidic conditions, yielding a mixed chromate that subsequently decomposes to form the ortho-quinone. A laboratory procedure for synthesizing oxoapomorphine involves dissolving apomorphine hydrochloride in water and glacial acetic acid, followed by the addition of an aqueous solution of potassium dichromate, which effectively oxidizes the catechol to the o-quinone.
Halogens : The addition of chlorine water to a solution of apomorphine can result in a color change from blue-violet to red-violet. This reaction involves the formation of a complex between chlorine and water that reacts with a hydroxyl group on the apomorphine molecule. This leads to the formation of an unstable organic hypochlorite, which rearranges and, through a series of electron shifts, forms the o-quinone.
The pH of the solution is a critical factor that dictates the rate and pathway of apomorphine oxidation. The molecule has multiple sites susceptible to oxidation—the catechol group and the tertiary amine—and their reactivity is modulated by the proton concentration.
Studies have shown a complex, pH-dependent mechanism:
Highly Acidic Media (below pH 3) : In strongly acidic conditions, oxidation primarily occurs at the catechol moiety.
Moderately Acidic to Neutral Media (pH 3-6) : As the pH increases above 3, the oxidation of the tertiary amine becomes more prominent.
Near-Neutral to Alkaline Media (above pH 6) : In this range, apomorphine exists in equilibrium with its oxidized form, oxoapomorphine (the o-quinone). It has been suggested that below pH 7, oxoapomorphine is the main degradation product, while the formation of a quinone is particularly favored in alkaline media.
The rate of oxidation generally increases as the pH rises from acidic to slightly alkaline. The oxidation process is significantly slower at a pH of 6.5 compared to a pH of 7.5. nih.gov
| pH Range | Primary Site of Oxidation | Primary Product |
|---|---|---|
| < 3 | Catechol Group | This compound |
| 3 - 6 | Tertiary Amine | Amine Oxidation Products |
| > 6 | Catechol Group (in equilibrium) | This compound (favored) |
The oxidation of catechols can be catalyzed by the presence of transition metal ions. scienceopen.com This process involves the metal ion facilitating electron transfer from the catechol to molecular oxygen, which generates a semiquinone radical and subsequently the o-quinone. While direct studies on apomorphine are limited, the principle of metal-catalyzed catechol oxidation is well-established. The use of chelating agents, such as sodium edetate, in pharmaceutical formulations of apomorphine helps to prevent discoloration and degradation, which strongly suggests that trace metal ions play a role in catalyzing the oxidation of apomorphine to its o-quinone.
Biochemically Relevant Generation Processes
In a biological system, the formation of this compound can occur through processes that mirror non-enzymatic autoxidation as well as through specific metabolic enzyme activities.
The metabolism of apomorphine is complex, with several potential pathways. While the cytochrome P450 enzyme system is thought to play a minor role, a significant portion of its metabolism is attributed to autoxidation, which can occur under physiological conditions (pH 7.4). nih.gov The chemical half-life of apomorphine in plasma-like conditions (pH 7.4 and 37°C) is reported to be as short as 39 minutes, highlighting the prevalence of this non-enzymatic pathway in vivo. researchgate.net
In addition to autoxidation, enzymatic pathways common to the metabolism of other catechols are relevant. Enzymes such as tyrosinase are known to catalyze the oxidation of phenols and catechols to their corresponding o-quinones. nih.gov Furthermore, cytochrome P450 enzymes can hydroxylate phenolic compounds to create catechols, which are then readily oxidized to o-quinones. scienceopen.com It is plausible that apomorphine, being a catechol, can serve as a substrate for such enzymes, leading to the enzymatic formation of this compound in vivo. This enzymatic oxidation, alongside spontaneous autoxidation, represents the primary biochemically relevant routes for the generation of this metabolite. nih.gov
Data on Apomorphine Degradation
The stability of apomorphine is inversely related to its oxidation. The following table, derived from stability studies of a 50 μg/mL apomorphine HCl solution, illustrates the percentage of the compound remaining over time at different temperatures in the presence of sodium metabisulfite (SMB), an antioxidant. The rapid degradation highlights the propensity for oxidation to this compound and other products.
| Temperature | % Remaining after 14 days |
|---|---|
| 25°C | 0.53% |
| 37°C | 0.06% |
Endogenous Oxidative Environments Facilitating Quinone Generation
The formation of this compound from its parent compound, apomorphine, is a process of oxidation that is readily facilitated by endogenous physiological conditions. The catechol moiety of the apomorphine molecule is inherently susceptible to oxidation, leading to the generation of the corresponding o-quinone. nih.govresearchgate.netresearchgate.net This transformation is not merely a laboratory phenomenon but can occur within the body due to a confluence of factors that constitute a pro-oxidant environment.
Apomorphine is known to be unstable in aqueous solutions, where it can undergo rapid spontaneous oxidative decomposition. nih.gov This process, often termed autoxidation, is significantly influenced by the conditions found within human plasma and other bodily fluids. nih.gov Key physiological parameters that facilitate the conversion of apomorphine to its o-quinone derivative include pH, temperature, and the presence of molecular oxygen. nih.govresearchgate.net Research has determined the chemical half-life of apomorphine to be approximately 39 minutes under conditions that mimic human plasma, specifically at a temperature of 37°C and a physiological pH of 7.4. nih.gov
The autoxidation process is believed to be initiated by the transfer of two electrons and two protons from the apomorphine molecule to an oxygen molecule. nih.govdovepress.com This reaction forms an intermediate compound and hydrogen peroxide. The intermediate is then further oxidized by the newly formed hydrogen peroxide, yielding this compound. nih.govdovepress.com The presence of reactive oxygen species (ROS) in cellular environments can, therefore, contribute significantly to the degradation of apomorphine and the formation of its quinone derivatives. nih.gov
| Factor | Description | Impact on Apomorphine |
|---|---|---|
| Physiological pH | The pH level typical of human plasma and tissue fluids is approximately 7.4. | This neutral to slightly alkaline pH is conducive to the spontaneous oxidation of apomorphine. nih.gov |
| Body Temperature | The normal human body temperature is approximately 37°C. | Elevated temperatures accelerate the rate of chemical reactions, including the oxidation of apomorphine. nih.gov |
| Molecular Oxygen | Oxygen is readily available in the bloodstream and tissues for cellular respiration. | Acts as an oxidizing agent, directly participating in the conversion of the catechol group to a quinone. nih.govnih.govdovepress.com |
| Reactive Oxygen Species (ROS) | Includes molecules like hydrogen peroxide (H₂O₂), which are byproducts of normal metabolic processes. | ROS can directly oxidize apomorphine, contributing to the formation of quinones and semiquinones. nih.gov |
Prevention of this compound Formation by Catechol-O-methyltransferase (COMT) Inhibition Relevance
The metabolic fate of apomorphine in the body is primarily dictated by two competing pathways: oxidation to this compound and enzymatic methylation by Catechol-O-methyltransferase (COMT). nih.gov COMT is a crucial enzyme involved in the metabolism of catecholamines and other compounds possessing a catechol structure, such as apomorphine. researchgate.netnih.gov The enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine to one of the hydroxyl groups of the catechol moiety. researchgate.net This methylation process converts apomorphine into its methylated metabolite, effectively preventing the catechol group from being oxidized to a quinone. Therefore, the activity of COMT represents a protective mechanism against the formation of potentially reactive this compound.
The relevance of inhibiting COMT in the context of this compound formation is therefore indirect and consequential. COMT inhibitors are a class of drugs used in the management of Parkinson's disease to prevent the breakdown of levodopa, another catechol-containing compound. nih.govnih.gov When COMT is inhibited, its capacity to methylate catechols is diminished. In the case of apomorphine, blocking this metabolic route has a significant consequence: it increases the bioavailability of apomorphine for other metabolic pathways.
With the methylation pathway obstructed by a COMT inhibitor, a greater proportion of the apomorphine administered remains unchanged. This surplus apomorphine is then more susceptible to the alternative metabolic fate, which is oxidation. Consequently, the inhibition of COMT can paradoxically lead to an increase in the formation of this compound. The relevance of COMT inhibition, therefore, lies in its ability to shift the metabolic balance away from methylation and towards oxidation. This shift underscores the competitive relationship between these two pathways in determining the ultimate metabolic products of apomorphine within the body.
| Metabolic Pathway | Enzyme/Process | Product | Effect of COMT Inhibition |
|---|---|---|---|
| Methylation | Catechol-O-methyltransferase (COMT) | Methylated Apomorphine | Pathway is blocked, decreasing the formation of methylated metabolites. |
| Oxidation | Autoxidation (facilitated by endogenous conditions) | This compound | Substrate availability for this pathway increases, potentially leading to higher production of this compound. |
Chemical Reactivity and Transformation Dynamics of Apomorphine O Quinone
Redox Cycling and Free Radical Chemistry
Redox cycling is a key feature of apomorphine (B128758) o-quinone chemistry, involving the continuous acceptance and donation of electrons. This process leads to the formation of unstable free radical intermediates and the production of reactive oxygen species, contributing significantly to its mechanism of action and potential for oxidative stress.
Formation and Stability of Apomorphine Semiquinone Radicals
The initial step in the redox cycling of apomorphine o-quinone is a one-electron reduction that generates an apomorphine semiquinone radical anion. researchgate.netimrpress.com This transformation is often catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase or can be facilitated by transition metals. researchgate.netimrpress.com The resulting semiquinone is a paramagnetic free radical intermediate. researchgate.net
The stability of the apomorphine semiquinone radical is transient. It exists as a short-lived intermediate within the redox cycle. imrpress.com The protein environment can influence the stability of semiquinone radicals, in some cases stabilizing the anionic intermediate through electrostatic interactions, thereby modulating the kinetics of the redox cycle. nih.gov However, in the presence of molecular oxygen, the apomorphine semiquinone radical is readily oxidized back to the o-quinone, perpetuating the cycle. researchgate.netresearchgate.net
| Step | Reactant | Process | Product | Key Features |
|---|---|---|---|---|
| 1 | This compound | One-Electron Reduction | Apomorphine Semiquinone Radical | Catalyzed by cellular reductases; Forms a free radical intermediate. imrpress.com |
| 2 | Apomorphine Semiquinone Radical | One-Electron Oxidation | This compound | Rapidly occurs in the presence of molecular oxygen. researchgate.netresearchgate.net |
Generation of Reactive Oxygen Species (ROS) during Redox Cycling
A major consequence of the redox cycling of this compound is the generation of reactive oxygen species (ROS). nih.gov The apomorphine semiquinone radical can transfer its extra electron to molecular oxygen (O₂) to regenerate the parent o-quinone. researchgate.netimrpress.com This reaction reduces oxygen to the superoxide (B77818) anion radical (O₂•⁻), which is the primary ROS produced in this process. researchgate.netresearchgate.netnih.gov
Once formed, the superoxide anion can undergo dismutation, a reaction that converts it into hydrogen peroxide (H₂O₂). researchgate.netnih.gov This can occur spontaneously or be catalyzed by the enzyme superoxide dismutase. Hydrogen peroxide is a more stable and diffusible ROS than the superoxide radical. nih.gov The accumulation of these species can lead to a state of oxidative stress, where ROS production overwhelms the cell's antioxidant defenses. nih.gov Studies have shown that apomorphine can stimulate processes indicative of superoxide anion generation. nih.gov
| Reactant(s) | Enzyme/Process | ROS Product | Significance |
|---|---|---|---|
| Apomorphine Semiquinone Radical + O₂ | Electron Transfer | Superoxide Anion (O₂•⁻) | Initiates the ROS cascade; regenerates this compound. researchgate.netresearchgate.net |
| 2 O₂•⁻ + 2 H⁺ | Dismutation (spontaneous or via Superoxide Dismutase) | Hydrogen Peroxide (H₂O₂) | A more stable, diffusible ROS that can participate in further reactions. researchgate.netnih.gov |
Electron Transfer Mechanisms Involving the o-quinone Moiety
The electron transfer dynamics of the this compound moiety are central to its redox activity. The process involves a series of single-electron transfers. The cycle begins with the o-quinone accepting an electron from a biological reductant (e.g., NADPH) via an enzymatic catalyst to form the semiquinone radical. imrpress.com This semiquinone radical then donates an electron to molecular oxygen, an efficient electron acceptor, to produce the superoxide anion. researchgate.net
The efficiency and potential of these electron transfers can be significantly modulated by the local environment. nih.gov Within protein binding sites, electrostatic interactions can alter the redox potential of the quinone/semiquinone couple, making the reduction or oxidation steps more or less favorable compared to their behavior in an aqueous solution. nih.gov This modulation allows for the controlled transfer of electrons in biological systems, such as the electron transport chains in photosynthesis and respiration, where quinones are essential carriers. nih.govnih.gov
Covalent Adduct Formation with Biological Nucleophiles
As a potent electrophile, this compound readily reacts with nucleophilic functional groups present in biological macromolecules. These reactions result in the formation of stable covalent adducts, which can alter the structure and function of the modified biomolecules.
Michael Addition Reactions with Thiol-Containing Biomolecules (e.g., Cysteine, Glutathione)
This compound is highly reactive toward biomolecules containing thiol (sulfhydryl) groups, such as the amino acid cysteine and the antioxidant tripeptide glutathione (B108866) (GSH). researchgate.netnih.gov The reaction proceeds via a Michael-type addition, where the nucleophilic thiol attacks the electron-deficient quinone ring, forming a stable carbon-sulfur bond. nih.govnih.gov This conjugation is a significant pathway for the detoxification and metabolism of quinones. nih.gov
The reaction with thiols is kinetically preferred and occurs much more rapidly than with other biological nucleophiles like amines. nih.gov Research on the addition of thiols to o-quinones has revealed a complex mechanism. While often described as a standard 1,4-Michael addition, studies suggest the reaction can proceed through a free radical chain mechanism triggered by the addition of a thiyl radical to the o-quinone. unibo.itnih.gov This alternative pathway helps explain the observed regiochemistry of the adduction. unibo.itnih.gov Glutathione can react competitively with quinones, and this adduction can, in some cases, be reversible. nih.gov
| Nucleophile | Functional Group | Reaction Type | Relative Reaction Rate | Significance |
|---|---|---|---|---|
| Cysteine, Glutathione | Thiol (-SH) | Michael Addition | Very Fast | Major pathway for covalent modification and detoxification. nih.govnih.gov |
| Lysine (B10760008) | Amine (-NH₂) | Michael Addition | Very Slow (at least 5x10⁵ times slower than thiols) | A possible but much less favorable reaction pathway. nih.gov |
Adduction with Lysine Residues of Proteins
While the primary targets for covalent adduction by o-quinones are cysteine residues, reactions with other nucleophilic amino acids are also possible. nih.gov The primary amine group on the side chain of lysine residues can act as a nucleophile and attack the quinone ring. nih.govnih.gov
However, the reaction between quinones and amines is significantly slower than the reaction with thiols. nih.gov Despite the slower kinetics, the adduction of quinones to lysine residues has been observed. nih.gov Studies have shown that specific structural motifs within a protein, such as conformationally flexible regions containing multiple basic residues (including lysine), can serve as preferential sites for quinone adduction. nih.gov The formation of these adducts can lead to alterations in protein structure and function. nih.gov
Interaction and Adduct Formation with Nucleic Acids (DNA)
The oxidation of apomorphine to its o-quinone derivative is a key step in its potential genotoxicity. The oxidized form of apomorphine, specifically the 8-oxo-apomorphine-semiquinone, has been shown to induce DNA damage. nih.govnih.gov This genotoxic activity is attributed to the chemical reactivity of the quinone moiety, which can interact with the purine (B94841) and pyrimidine (B1678525) bases of DNA.
The planar structure of the this compound facilitates its intercalation into the DNA double helix, a process that can lead to frameshift mutations. While the precise structure of apomorphine-DNA adducts is an area of ongoing research, the well-characterized reactions of a similar catecholamine, dopamine (B1211576), provide a valuable model. Dopamine, upon oxidation to its quinone, is known to form covalent adducts with DNA bases, particularly with guanine (B1146940) and adenine, leading to depurination and subsequent mutations. It is hypothesized that this compound engages in similar reactions, forming adducts that disrupt the normal structure and function of DNA.
The interaction between this compound and DNA is influenced by the cellular microenvironment. Oxidative conditions that promote the formation of the o-quinone will consequently enhance its potential for DNA damage. nih.gov Conversely, cellular antioxidant systems can mitigate this effect by reducing the quinone back to its less reactive catechol form.
Table 1: Summary of this compound Interaction with DNA
| Feature | Description |
|---|---|
| Reactive Species | This compound, 8-oxo-apomorphine-semiquinone |
| Mechanism of Damage | Intercalation into DNA helix, formation of covalent adducts with DNA bases (purines and pyrimidines) |
| Consequence | DNA damage, frameshift mutations, potential for depurination |
| Influencing Factors | Cellular oxidative state, presence of antioxidants |
Polymerization and Oligomerization Phenomena
This compound is not only reactive towards other molecules but can also self-react, leading to the formation of larger oligomeric and polymeric structures. These processes are significant as they can result in the formation of melanin-like pigments and can also trigger the oligomerization of proteins.
The spontaneous oxidation of apomorphine in aqueous solutions, particularly in the presence of light and air, leads to the formation of colored products that eventually precipitate as dark pigments. nih.gov This process is a form of oxidative polymerization, resulting in the creation of melanin-like substances. Specifically, the pigment formed from apomorphine has been identified as a tetrahydroisoquinoline-melanin. nih.gov
The mechanism of this pigment formation is analogous to the biosynthesis of neuromelanin from dopamine. The initial step is the oxidation of the catechol moiety of apomorphine to the highly reactive this compound. This is followed by a series of reactions, including intramolecular cyclization and subsequent polymerization, to form the complex, high-molecular-weight melanin-like structure. The presence of the enzyme tyrosinase, which is known to oxidize dopamine to its quinone as a precursor to melanin, may also play a role in the in vivo formation of apomorphine-derived pigments. plos.org
Table 2: Key Steps in Melanin-Like Pigment Formation from Apomorphine
| Step | Process |
|---|---|
| 1. Oxidation | Apomorphine is oxidized to this compound. |
| 2. Intramolecular Cyclization | The o-quinone undergoes internal rearrangement. |
| 3. Polymerization | The resulting monomers polymerize to form a high-molecular-weight pigment. |
| Product | Tetrahydroisoquinoline-melanin |
A significant aspect of this compound's reactivity is its ability to induce the oligomerization of proteins, a process implicated in the pathology of neurodegenerative diseases. A prime example of this is its interaction with alpha-synuclein (B15492655).
The oxidation of apomorphine to its o-quinone is a critical factor in its interaction with alpha-synuclein. nih.gov Studies have shown that apomorphine can inhibit the fibrillation of alpha-synuclein and instead promote the formation of large, soluble oligomeric species. nih.govnih.gov These apomorphine-stabilized oligomers have been found to be neurotoxic. nih.gov
The formation of these oligomers is dependent on oxidative conditions, which favor the generation of this compound. nih.gov The mechanism of interaction is thought to involve the covalent modification of alpha-synuclein by the reactive quinone. One potential pathway is the formation of a Schiff base between the o-quinone and the primary amine groups of lysine residues on the alpha-synuclein protein. This is analogous to the well-documented interaction of dopamine-quinone with alpha-synuclein. Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to probe the interaction sites between apomorphine and alpha-synuclein, aiming to elucidate the precise molecular mechanisms. nih.gov
Table 3: Interaction of this compound with Alpha-Synuclein
| Feature | Description |
|---|---|
| Effect on Alpha-Synuclein | Inhibition of fibrillation, stabilization of large, soluble oligomers |
| Toxicity | Apomorphine-stabilized alpha-synuclein oligomers are neurotoxic |
| Required Condition | Oxidative environment to form this compound |
| Proposed Mechanism | Covalent modification of alpha-synuclein, potentially via Schiff base formation with lysine residues |
Molecular and Cellular Effects of Apomorphine O Quinone
Modulation of Cellular Redox Homeostasis
Apomorphine (B128758) o-quinone, an oxidation derivative of apomorphine, actively participates in cellular redox processes. nih.gov Its pro-oxidant nature can disrupt the delicate balance of redox homeostasis, leading to a cascade of cellular responses. nih.govresearchgate.net
Induction of Oxidative Stress and Reactive Species Burden
Apomorphine is known to undergo autoxidation, a process that yields quinone and semiquinone derivatives. nih.govnih.gov This transformation is a source of reactive oxygen species (ROS), which can increase the oxidative burden on cells. nih.govnih.gov The oxidation of apomorphine to its o-quinone form is associated with the generation of ROS, contributing to a state of oxidative stress. researchgate.netnih.gov
Research on 8-oxo-apomorphine-semiquinone (8-OASQ), a stable oxidized derivative of apomorphine, demonstrates its capacity to induce oxidative stress. In studies using male CF-1 mice, a high dose of 8-OASQ resulted in an increase in protein carbonylation, a key marker of protein oxidation. nih.gov Concurrently, a decrease in the total radical-trapping antioxidant parameter was observed, indicating a diminished capacity of the cellular environment to counteract free radicals. nih.gov These findings suggest that apomorphine o-quinone contributes to an imbalanced redox state by increasing oxidative damage to cellular components and depleting antioxidant reserves.
| Parameter | Observation at High Dose | Indication | Source |
|---|---|---|---|
| Protein Carbonylation | Increase | Oxidative damage to proteins | nih.gov |
| Total Radical-Trapping Antioxidant Parameter | Decrease | Depletion of antioxidant capacity | nih.gov |
Effects on Endogenous Antioxidant Defense Systems (e.g., Catalase Activity)
Cells possess endogenous antioxidant defense systems to mitigate oxidative damage. Studies show that this compound can modulate these systems. Specifically, 8-OASQ was found to induce a dose-dependent increase in the activity of catalase in the forebrains of mice. nih.gov Catalase is a crucial enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The upregulation of catalase activity suggests a cellular response to an increased presence of H₂O₂, which is likely generated during the biotransformation of apomorphine. researchgate.net In contrast, the activity of another key antioxidant enzyme, superoxide (B77818) dismutase (SOD), was not affected by 8-OASQ treatment in these studies. researchgate.netnih.gov
Further evidence of the interaction between this compound and antioxidant defenses comes from studies on the yeast Saccharomyces cerevisiae. nih.gov Yeast strains genetically deficient in catalase were found to be particularly sensitive to the cytotoxic effects of 8-OASQ, underscoring the critical role of this enzyme in detoxifying the reactive species associated with the compound. nih.gov
Mechanisms of Lipid Peroxidation Induction
Lipid peroxidation is a major consequence of oxidative stress, involving the degradation of lipids in cell membranes. However, research into the direct effects of this compound on this process has yielded specific results. In a study involving the administration of 8-OASQ to mice, no induction of lipid peroxidation was observed at the tested doses, as measured by the thiobarbituric acid reactive species (TBARS) assay. nih.gov This suggests that under the specific experimental conditions, this compound may not be a direct initiator of lipid peroxidation, or that its effects are counteracted by cellular defense mechanisms. nih.gov
Genotoxicological Implications at the Molecular Level
Beyond its impact on redox homeostasis, this compound exhibits genotoxic activity, posing a direct threat to the integrity of cellular DNA. nih.govnih.gov
DNA Strand Breakage and Oxidative Base Damage Induction
The genotoxicity of this compound has been demonstrated through its ability to induce DNA damage. Using the single-cell gel electrophoresis (Comet) assay, researchers have shown that systemic injection of 8-OASQ in mice leads to a significant increase in DNA damage within brain cells. nih.govnih.gov This damage was observed at 1 and 3 hours post-treatment, although it was not detected at the 24-hour mark, suggesting the involvement of cellular DNA repair mechanisms. nih.gov It is proposed that 8-OASQ induces this damage through oxidative mechanisms, possibly involving the generation of hydroxyl or superoxide radicals that can lead to DNA single-strand breaks. researchgate.net
Mutagenic Potency in In Vitro Systems (e.g., Frameshift Mutations)
The DNA-damaging potential of this compound translates to mutagenic activity in various in vitro systems. nih.gov Studies using the Salmonella/microsome assay (Ames test) have shown that 8-OASQ is a potent mutagen. nih.govnih.gov It specifically induced frameshift mutations in Salmonella typhimurium strains TA97 and TA98. nih.gov In these assays, 8-OASQ was found to be up to twice as mutagenic as its parent compound, apomorphine. nih.gov
Furthermore, 8-OASQ demonstrated mutagenic effects in bacterial strains designed to detect oxidative mutagens, including S. typhimurium TA102 and WP2-derived Escherichia coli strains. nih.govresearchgate.net These mutagenic activities were observed without the need for external metabolic activation (S9 mix), indicating that this compound is a direct-acting mutagen. nih.gov
| Bacterial Strain | Type of Mutation Detected | Result | Source |
|---|---|---|---|
| S. typhimurium TA98 | Frameshift | Mutagenic | nih.gov |
| S. typhimurium TA97 | Frameshift | Mutagenic | nih.gov |
| S. typhimurium TA102 | Oxidative | Mutagenic | nih.govresearchgate.net |
| E. coli (WP2-derived) | Oxidative | Mutagenic | nih.gov |
Theoretical Models of DNA Intercalation
The interaction of this compound with DNA is theoretically grounded in the chemical reactivity of ortho-quinones and the structural characteristics required for intercalation. While direct theoretical models exclusively for this compound are not extensively detailed in the literature, its mechanism can be inferred from the behavior of analogous quinone compounds, such as dopamine (B1211576) o-quinone, and the general principles of DNA-ligand interactions. nih.govnih.govtandfonline.com
The primary mechanism of interaction for quinones with DNA is not typically classical intercalation, which involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.govresearchgate.net Instead, the dominant interaction is covalent bond formation, leading to DNA adducts. tandfonline.com Ortho-quinones are highly electrophilic molecules susceptible to nucleophilic attack from the electron-rich nitrogen and exocyclic amino groups of DNA bases, particularly purines like guanine (B1146940) and adenine. nih.govnih.gov
A key theoretical model for this interaction is the Michael addition reaction . nih.govnih.gov In this model, the nucleophilic sites on DNA bases attack the electron-deficient carbon atoms of the quinone ring. For dopamine o-quinone, a structurally related catecholamine, studies have shown that it forms depurinating adducts with DNA, specifically DA-6-N3Ade (with adenine) and DA-6-N7Gua (with guanine), through a 1,4-Michael addition mechanism. nih.govnih.govresearchgate.net This reaction is pH-dependent, becoming more competitive at a slightly acidic pH (below 6.0), where intramolecular cyclization of the quinone is slowed. nih.govnih.gov It is theorized that this compound, sharing the reactive o-quinone moiety, follows a similar pathway to form covalent DNA adducts, which can lead to depurination and subsequent mutations. nih.govnih.gov
While covalent adduction is the primary model, the concept of intercalation cannot be entirely dismissed. The autoxidation of apomorphine leads to an extension of its conjugated system, which promotes molecular planarity. researchgate.net A planar structure is a fundamental prerequisite for a molecule to act as a classical intercalator by stacking between DNA base pairs. nih.gov Therefore, a secondary theoretical model posits that the planar, electron-rich quinone structure could engage in non-covalent interactions, such as π-π stacking with the DNA bases, potentially acting as a prelude to or an alternative to covalent bond formation. This dual potential for both covalent adduction and non-covalent intercalation represents the theoretical framework for this compound's interaction with DNA.
Perturbations in Protein Structure and Function
Apomorphine readily undergoes autoxidation in aqueous solutions, converting its catechol group into a highly reactive electrophilic intermediate, this compound. researchgate.netnih.gov This quinone species is a potent electrophile that can covalently modify proteins through the formation of stable conjugates. The primary mechanism for this conjugation is a Michael-type addition reaction , where nucleophilic amino acid residues on the protein surface attack the electron-deficient quinone ring. nih.gov
Research has identified several amino acid residues that are particularly susceptible to this modification. These include the thiol group of cysteine and the epsilon-amino group of lysine (B10760008). Incubation of apomorphine with proteins has been shown to result in the formation of drug-protein adducts. For instance, studies on the interaction between this compound and amyloid-beta (Aβ42) peptide revealed the formation of Michael adducts with the lysine residues at positions 16 and 28. This covalent modification is a key aspect of how the compound influences Aβ42 aggregation.
The formation of these protein-quinone conjugates can significantly alter the protein's structure and function. Covalent modification can disrupt native protein folding, alter surface charge and hydrophobicity, and block active sites or protein-protein interaction domains.
| Protein Target | Interacting Residue(s) | Type of Interaction | Consequence |
|---|---|---|---|
| Amyloid-beta (Aβ42) | Lysine-16, Lysine-28 | Covalent (Michael Adduct) | Inhibition of aggregation |
| Alpha-Synuclein (B15492655) | Not explicitly identified, but N-terminal residues implicated | Covalent Adduct Formation | Stabilization of toxic oligomers |
| General Proteins (e.g., Serum Albumin) | Cysteine, Lysine | Covalent Conjugation | Alteration of protein structure and function |
This compound exerts distinct and protein-specific effects on the aggregation pathways of key amyloidogenic proteins implicated in neurodegenerative diseases.
Amyloid-beta (Aβ): The autoxidation products of apomorphine, including the o-quinone form, are effective inhibitors of Aβ42 aggregation. The mechanism is twofold. Firstly, as mentioned, the o-quinone covalently modifies lysine residues on the Aβ42 monomer, forming adducts that interfere with the peptide's ability to self-assemble into larger aggregates. Secondly, a further autoxidized form of apomorphine possesses an extended conjugated system and increased planarity. This planar structure is thought to intercalate into the β-sheet structures of Aβ42 nuclei, physically hindering the elongation phase of fibril formation. This dual action of covalent modification and physical intercalation effectively suppresses the formation of mature amyloid fibrils.
Alpha-Synuclein (α-Syn): In contrast to its inhibitory effect on Aβ, apomorphine promotes the formation and stabilization of large, neurotoxic oligomers of α-synuclein. This process is highly dependent on oxidative conditions that facilitate the generation of this compound. The quinone species interacts with α-synuclein, inhibiting its fibrillation pathway but redirecting the protein to form stable oligomeric adducts (Apo-aSyn-O). These stabilized oligomers are particularly cytotoxic to dopaminergic neurons and can seed the conversion of unmodified α-synuclein monomers into toxic species. The stabilization of these harmful oligomeric intermediates represents a significant perturbation of the normal α-synuclein aggregation process. nih.gov
| Protein | Effect on Fibrillation | Effect on Oligomers | Proposed Mechanism |
|---|---|---|---|
| Amyloid-beta (Aβ42) | Inhibition | Prevents formation | Covalent modification of Lysine; Intercalation into β-sheets by planar oxidized form |
| Alpha-Synuclein (α-Syn) | Inhibition | Promotes formation and stabilization of large, toxic oligomers | Quinone-mediated covalent cross-linking and stabilization of oligomeric adducts |
While apomorphine is a well-known dopamine receptor agonist, its oxidized quinone form can elicit significant cellular effects through pathways independent of these receptors. A primary mechanism involves the modulation of regulated cell death pathways, particularly ferroptosis .
Ferroptosis is an iron-dependent form of non-apoptotic cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). Recent studies have identified apomorphine as a potent inhibitor of ferroptosis. This protective effect was found to be independent of its action on dopaminergic receptors. The proposed mechanism involves apomorphine's ability to act as a radical-scavenging antioxidant, directly neutralizing lipid peroxides. Furthermore, apomorphine treatment leads to the significant downregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), a key enzyme and biomarker involved in the inflammatory signaling that drives ferroptosis. By suppressing both lipid peroxidation and the expression of key executioner proteins, this compound and its parent compound can alter cellular signaling to prevent this specific form of cell death.
Another receptor-independent mechanism is the induction of general oxidative stress. The process of apomorphine autoxidation to its o-quinone itself generates ROS. nih.gov This can alter the cellular redox state, impacting numerous signaling pathways that are sensitive to oxidative stress, without direct engagement of neurotransmitter receptors.
Cytotoxicity in Cellular Models
The cytotoxic effects of apomorphine and its o-quinone derivative are highly context- and cell-type-dependent, inducing cell death through various mechanisms in both neuronal and cancer cell models.
Neuronal Cells: In the context of neurobiology, the cytotoxicity of this compound is closely linked to its interaction with α-synuclein. As detailed previously, the quinone stabilizes highly toxic oligomeric species of α-synuclein. When exogenously applied to primary cultures of mesencephalic dopaminergic neurons, these stabilized oligomers induce significant cell death, characterized by features of apoptosis such as nuclear fragmentation. nih.gov Paradoxically, in other neuronal models like the SH-SY5Y neuroblastoma cell line, apomorphine has shown protective effects against toxins like 6-hydroxydopamine (6-OHDA) by suppressing ROS generation and inhibiting apoptotic signaling pathways, including the phosphorylation of JNK and DNA fragmentation. tandfonline.com This suggests that the ultimate effect—toxic or protective—depends on the specific cellular environment and the dominant pathological protein or stressor.
Glioma Cells: In cancer models, particularly glioblastoma (GBM), apomorphine and its derivatives exhibit clear cytotoxic and anti-proliferative activity. High concentrations of apomorphine have been shown to induce necrotic cell death in rat glioma C6 cells. In patient-derived GBM cell lines, apomorphine and related synthetic compounds reduce cell viability by modulating markers of DNA damage and apoptosis. A key finding is the induction of the intrinsic apoptotic pathway, evidenced by the increased expression of cleaved caspase-3, a critical executioner caspase. This pro-apoptotic effect impairs the growth of 3D gliomaspheres, indicating an impact on the cancer stem cell population.
| Cell Type | Observed Cytotoxicity | Mechanism of Cell Death | Key Markers |
|---|---|---|---|
| Mesencephalic Dopaminergic Neurons | Induction of cell death | Apoptosis (via stabilized α-synuclein oligomers) | Nuclear fragmentation |
| SH-SY5Y Neuroblastoma Cells | Protective against 6-OHDA | Inhibition of Apoptosis | Reduced ROS, reduced JNK phosphorylation, decreased DNA fragmentation tandfonline.com |
| Rat Glioma C6 Cells | Induction of cell death | Necrosis | Loss of membrane integrity, mitochondrial degeneration nih.gov |
| Patient-Derived Glioblastoma (GBM) Cells | Reduced viability, impaired sphere growth | Apoptosis | Increased cleaved caspase-3, increased γH2A.X (DNA damage) |
Differential Cytotoxic Profiles in Yeast Strains
Studies utilizing the yeast Saccharomyces cerevisiae as a model organism have provided significant insights into the cytotoxic mechanisms of apomorphine's oxidation products, such as this compound and its related semiquinone derivatives. nih.govnih.gov These investigations reveal distinct differences in toxicity between the parent compound, apomorphine, and its oxidized forms, particularly in yeast strains with specific genetic modifications affecting their antioxidant capabilities. nih.gov
Research indicates that apomorphine itself exhibits clear cytotoxicity only at higher concentrations, typically around 200 and 400 µg/mL. nih.gov In stark contrast, its oxidation product, 8-oxo-apomorphine-semiquinone (a derivative closely related to the o-quinone), demonstrates a dose-dependent cytotoxic effect across all tested yeast strains. nih.govresearchgate.net This heightened toxicity points to the chemical transformation of apomorphine into a more reactive and damaging species. nih.govresearchgate.net
The cytotoxicity of the apomorphine oxidation product is significantly more pronounced in yeast strains that lack key components of their natural antioxidant defense systems. nih.govresearchgate.net This differential sensitivity is crucial for understanding the molecule's mechanism of action. The yeast mutants most sensitized to the compound are those deficient in:
Superoxide dismutase (deltasod1) : An enzyme that catalyzes the dismutation of the superoxide radical into ordinary molecular oxygen or hydrogen peroxide.
Catalase (deltactt1) : An enzyme responsible for the decomposition of hydrogen peroxide to water and oxygen.
Yap1 transcription factor (deltayap1) : A key regulator of the oxidative stress response in yeast.
The increased susceptibility of these specific mutant strains strongly suggests that the cytotoxicity of apomorphine's quinone derivative is mediated by its pro-oxidant properties, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the yeast cells. nih.govresearchgate.net While apomorphine tended to protect yeast against oxidative damage, its oxidized form enhanced the pro-oxidant effects of other agents. nih.gov
The table below summarizes the observed sensitivity of different yeast strains to the cytotoxic effects of apomorphine's oxidation product.
Advanced Analytical and Spectroscopic Characterization of Apomorphine O Quinone
Electrochemical Methodologies
The electrochemical behavior of apomorphine (B128758) and its oxidation to apomorphine o-quinone is a complex process significantly influenced by pH. Voltammetric techniques have been instrumental in elucidating the mechanistic pathways of this transformation and identifying the specific electrochemical signatures of the o-quinone moiety.
Voltammetric Studies for Oxidation Mechanism Elucidation
Voltammetric studies reveal that the electrochemical oxidation of apomorphine is a pH-dependent process involving multiple steps. The catechol group of the apomorphine molecule is highly susceptible to oxidation, leading to the formation of this compound. researchgate.net This initial oxidation is followed by further reactions, including the oxidation of the tertiary amine group at higher potentials.
The oxidation mechanism can be summarized as a sequence of electron and proton transfer steps. In acidic to neutral media, the primary oxidation involves the catechol moiety, which undergoes a two-electron, two-proton oxidation to form the corresponding o-quinone. researchgate.net The stability of the resulting o-quinone is also pH-dependent, with faster degradation observed at higher pH values.
The electrochemical oxidation mechanism of apomorphine in an aqueous solution is intricate and heavily reliant on pH. Through the synthesis of apomorphine derivatives, it has been possible to identify all of its anodic peaks. Between a pH of 2 and 5, two anodic waves are observed, one near 0.3 V and another at 1.1 V. At a pH greater than 5, three anodic peaks appear at approximately 0.1 V, 0.0 V, and 0.8 V. The potentials of these oxidation peaks shift to more positive values at lower pH levels. The variation of the anodic peak potentials (Ep) with pH is linear, with slopes of 55, 67, and 78 mV/pH, respectively.
Identification of Anodic Oxidation Peaks Specific to the o-quinone Moiety
Cyclic voltammetry has been effectively used to distinguish the oxidation peaks associated with different functional groups within the apomorphine molecule. The first anodic peak, observed at lower positive potentials, is consistently attributed to the oxidation of the catechol group to the o-quinone. researchgate.net
Specifically, in acidic media (pH < 5), the oxidation of the catechol group of apomorphine occurs at approximately +0.5 V. researchgate.net A second oxidation peak, appearing at around +1.1 V, is assigned to the oxidation of the tertiary amine group. At pH values above 6, an additional small peak emerges at approximately +0.1 V, which is attributed to a further oxidation step related to the o-quinone group itself.
The identification of these distinct anodic peaks provides a clear electrochemical fingerprint for the presence and further reactivity of the this compound.
| pH Range | Anodic Peak Potential (vs. Ag/AgCl) | Assignment |
| 1 | ~ +0.5 V | Oxidation of catechol to o-quinone |
| 3 | ~ +1.1 V | Oxidation of tertiary amine |
| >6 | ~ +0.1 V | Further oxidation of the o-quinone group |
Spectroscopic Techniques
A range of spectroscopic methods have been employed to characterize the formation, structure, and reactivity of this compound, providing valuable insights into its properties and interactions with biological molecules.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. The oxidation of apomorphine to its o-quinone can proceed through a one-electron oxidation step, forming a semiquinone radical intermediate. While direct ESR data for the apomorphine o-semiquinone radical is not extensively detailed in the reviewed literature, the principles of ESR spectroscopy and data from analogous catecholamine-derived semiquinones provide a framework for its characterization.
The ESR spectrum of a semiquinone radical is characterized by its g-value and hyperfine coupling constants, which are sensitive to the electronic structure and environment of the unpaired electron. For semiquinone radicals derived from catecholamines, the hyperfine structure arises from the interaction of the unpaired electron with the magnetic nuclei (protons) of the molecule. The resulting splitting pattern and coupling constants can be used to map the spin density distribution within the radical and confirm its identity. The "spin stabilization" technique, involving complexation with divalent metal ions like Zn2+, has been successfully used to increase the concentration of semiquinone radicals from other catecholamines, allowing for their unambiguous identification by ESR.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Formation and Reactivity
UV-Vis spectroscopy is a valuable tool for monitoring the formation of this compound in solution. The oxidation of apomorphine is accompanied by distinct changes in its UV-Vis absorption spectrum. Apomorphine itself exhibits an absorption maximum around 273 nm. nih.gov Upon oxidation to this compound, new absorption bands appear at approximately 340 nm and 410 nm. nih.gov The increase in absorbance at these wavelengths is characteristic of the formation of the o-quinone structure and can be used to follow the kinetics of the oxidation process. nih.gov
The reactivity of this compound with other molecules can also be monitored using UV-Vis spectroscopy. For instance, the interaction of this compound with the protein alpha-synuclein (B15492655), which is implicated in Parkinson's disease, leads to the formation of oligomers that exhibit a strong absorbance at 340 nm. nih.gov This observation supports the hypothesis that the quinone species is involved in the stabilization of these protein aggregates. nih.gov The rate of apomorphine oxidation and the formation of the o-quinone are also influenced by pH, with slower oxidation observed at more acidic pH. nih.gov
| Compound | λmax (nm) |
| Apomorphine | ~273 |
| This compound | ~340, ~410 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Biomolecular Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and for mapping their interactions with other species at an atomic level.
For the structural assignment of this compound (also referred to as oxoapomorphine), 13C NMR spectroscopy has been particularly informative. The 13C NMR spectrum of oxoapomorphine confirms the presence of carbonyl functional groups with chemical shifts observed at approximately 183.3 and 176.0 ppm, which are characteristic of the o-quinone moiety. researchgate.net Furthermore, the absence of signals at around 61.2 and 51.1 ppm, which are present in the spectrum of apomorphine, confirms the formation of a double bond between C-6a and C-7 in the o-quinone. researchgate.net
NMR is also employed to investigate the interaction between apomorphine and its oxidation products with biomolecules. For example, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments have been used to study the interaction between apomorphine and alpha-synuclein. nih.gov By monitoring changes in the chemical shifts and intensities of the backbone amide proton and nitrogen signals of 15N-labeled alpha-synuclein upon addition of apomorphine, it is possible to identify the specific amino acid residues involved in the interaction. These chemical shift perturbations (CSPs) provide a map of the binding interface on the protein. nih.gov While specific mapping for the isolated o-quinone is not detailed, the observed interactions of the parent compound under oxidative conditions strongly suggest the involvement of its oxidized species.
| Nucleus | Compound | Chemical Shift (δ, ppm) | Assignment |
| 13C | This compound | 183.3 | Carbonyl |
| 13C | This compound | 176.0 | Carbonyl |
| 13C | Apomorphine | 61.2 | C-6a |
| 13C | Apomorphine | 51.1 | C-7 |
Chromatographic Separation and Mass Spectrometry
Chromatographic techniques coupled with mass spectrometry provide the high sensitivity and specificity required to analyze the complex mixtures that arise from apomorphine degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and quantification of this compound and its reaction products. The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Identification: LC-MS analysis has been successfully used to identify the products of apomorphine oxidation. In studies investigating apomorphine degradation, a compound with a mass-to-charge ratio (m/z) of 264 was identified, which is consistent with the formation of the o-quinone from apomorphine (protonated molecule [M+H]⁺ at m/z 268) through a 2-electron, 2-proton oxidation process. Further research has confirmed that apomorphine is auto-oxidized to produce an unstable o-quinone form researchgate.net.
The high reactivity of the o-quinone means it can readily form covalent adducts with available nucleophiles. LC-MS is crucial for characterizing these adducts. For instance, the o-quinone has been shown to form Michael adducts with lysine (B10760008) residues of proteins, a reaction that can be monitored and characterized by LC-MS researchgate.net. Similarly, adducts formed between this compound and antioxidants, such as sodium metabisulfite, have been identified using mass spectrometry researchgate.net.
Quantification: LC-MS/MS, operating in modes like Multiple Reaction Monitoring (MRM), offers high sensitivity and selectivity for quantifying low levels of specific analytes in complex matrices. While methods are well-established for apomorphine and its primary metabolites, these can be adapted to specifically target the o-quinone by using its unique precursor-to-product ion transition.
The table below summarizes typical parameters for an LC-MS/MS method for apomorphine analysis, which can be foundational for a method targeting this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 5 µm) | jcbsc.org |
| Mobile Phase | Gradient or isocratic elution with acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate, pH 3.8) | jcbsc.org |
| Flow Rate | 200-500 µL/min | jcbsc.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| MRM Transition (Apomorphine) | m/z 268.0 → 237.1 | jcbsc.orgresearchgate.net |
| MRM Transition (this compound - Hypothetical) | m/z 266.1 → (Target Product Ion) | N/A |
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical quality control, widely employed for assessing the purity and stability of drug substances like apomorphine. Stability-indicating HPLC methods are specifically designed to separate the intact drug from its degradation products, ensuring that any decrease in the active ingredient is accurately measured.
Purity and Stability Assessment: Apomorphine is known to degrade rapidly in aqueous solutions, particularly under neutral or alkaline conditions, leading to discoloration from green to brown sapub.org. This process is driven by the oxidation of the catechol group to this compound. HPLC methods can effectively monitor this degradation by tracking the decrease in the apomorphine peak area and the corresponding increase in peaks associated with degradation products, including the o-quinone.
A key aspect of using UV detection for this purpose is the difference in the absorption spectra of apomorphine and its o-quinone. Apomorphine typically exhibits a maximum UV absorbance (λmax) around 274-280 nm. In contrast, the formation of the this compound is characterized by the appearance of distinct absorption peaks at approximately 340 nm and 410 nm nih.gov. By monitoring the chromatographic output at multiple wavelengths, the purity of a sample can be assessed with high specificity. An increase in absorbance at 340 nm or 410 nm is a direct indicator of o-quinone formation and thus, apomorphine degradation.
Forced degradation studies—where apomorphine is exposed to stress conditions such as acid, base (e.g., 0.02 M NaOH), and oxidizing agents (e.g., H₂O₂)—are used to validate the stability-indicating nature of an HPLC method. Under these conditions, the apomorphine peak decreases significantly while new peaks for degradation products appear, demonstrating the method's ability to resolve these compounds sapub.org.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | sapub.org |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 50 mM orthophosphoric acid, pH 3.5) | sapub.org |
| Elution Mode | Isocratic | sapub.org |
| Flow Rate | 1.0 mL/min | sapub.org |
| Detection Wavelengths | 280 nm (for Apomorphine); 340 nm & 410 nm (for o-quinone) | sapub.orgnih.gov |
| Injection Volume | 20 µL | sapub.org |
Traditional Chemical Detection Methods (e.g., Color Reactions and Their Underlying Mechanisms)
Before the advent of modern instrumental analysis, the detection of apomorphine often relied on colorimetric tests. These reactions, while qualitative, are often mechanistically significant as their endpoints frequently depend on the oxidation of apomorphine to its o-quinone derivative, which is the chromophore responsible for the observed color.
Grimbert/Leclèrc Test: This is a highly sensitive test for apomorphine. When a solution of an apomorphine salt is boiled for a few seconds with a saturated solution of mercuric chloride (HgCl₂) and a 10% sodium acetate solution, a characteristic color is produced. Upon extraction with amyl alcohol, the organic layer turns blue. In cases of high apomorphine concentration, a blue precipitate may form, which is also soluble in amyl alcohol jcbsc.org.
Underlying Mechanism: The reaction proceeds through the formation of this compound jcbsc.org. Initially, an acid-base reaction occurs between one of the phenolic groups of apomorphine and the acetate ion. The resulting phenoxide attacks the mercuric chloride, displacing a chloride ion. This intermediate is unstable and breaks down, forming a phenoxyl radical. The process is repeated with the second hydroxyl group, creating a biradical within the apomorphine molecule. This biradical intermediate leads to the final formation of the colored 1,2-benzoquinone (o-quinone) jcbsc.org.
Helch Test: This test is used to detect the presence of apomorphine as an impurity in morphine hydrochloride solutions. The procedure involves shaking an aqueous solution of morphine hydrochloride with a small amount of chloroform after adding a drop of potassium dichromate solution. In the presence of apomorphine, the chloroform layer turns a reddish-violet color jcbsc.org.
Underlying Mechanism: The Helch test also relies on the oxidative conversion of apomorphine to its o-quinone jcbsc.org. In the acidic medium of morphine hydrochloride, the dichromate anion is protonated to yield chromic acid and chromium trioxide. The chromium trioxide, a powerful oxidizing agent, reacts with a phenolic group on the apomorphine molecule to form a mixed chromate ester. The acid-catalyzed decomposition (acidolysis) of this ester proceeds via a concerted mechanism to yield the final ortho-quinone product, which imparts the reddish-violet color to the chloroform layer jcbsc.org.
| Test Name | Reagents | Positive Observation | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Grimbert/Leclèrc Test | Mercuric chloride (HgCl₂), Sodium acetate | Blue color in amyl alcohol extract | Formation of a biradical intermediate leading to this compound | jcbsc.org |
| Helch Test | Potassium dichromate (K₂Cr₂O₇), Chloroform | Reddish-violet color in chloroform layer | Acidolysis of a chromate ester to form this compound | jcbsc.org |
Theoretical and Computational Investigations of Apomorphine O Quinone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods allow for a detailed examination of electron distribution, molecular orbitals, and energetic landscapes, which collectively govern the chemical behavior of apomorphine (B128758) o-quinone.
Electronic Structure Analysis and Molecular Orbital Theory
While specific DFT studies exclusively focused on apomorphine o-quinone are not extensively detailed in publicly available literature, the principles of molecular orbital theory can be applied to predict its electronic characteristics based on the well-understood nature of o-quinones.
The electronic structure of this compound is dominated by the highly conjugated system of the aporphine (B1220529) core, further influenced by the two electron-withdrawing carbonyl groups of the quinone ring. This configuration significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Molecular Orbital (FMO) theory, a low-lying LUMO is the hallmark of a strong electrophile. The LUMO is expected to be localized over the quinone ring system, particularly on the carbonyl carbons and the adjacent alpha,beta-unsaturated carbons.
Conversely, the Highest Occupied Molecular Orbital (HOMO) would be associated with the electron-rich aromatic portions of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and electronic transition properties of the molecule. For this compound, this gap is expected to be relatively small, consistent with its high reactivity and colored appearance. Quantum chemical methods like DFT are essential for precisely calculating the energies and spatial distributions of these frontier orbitals, thereby providing a quantitative basis for understanding its reactivity. acs.orgcalvin.edu
Prediction of Redox Potentials and Reactivity Profiles
The conversion of apomorphine to its o-quinone is a redox process that can be studied experimentally using electrochemical techniques like cyclic voltammetry and computationally through DFT calculations. researchgate.netrsc.org Electrochemical studies have successfully characterized the oxidation pathways of apomorphine. researchgate.netacs.orguc.pt The initial oxidation of the catechol group is a two-electron, two-proton process that forms the corresponding o-quinone.
Voltammetric studies show that the peak potential for this oxidation is strongly dependent on pH. researchgate.net At a pH of 1, an anodic wave corresponding to the catechol oxidation is observed around +0.5 V. researchgate.net As the pH increases, this peak potential shifts to less positive values, indicating that the oxidation is facilitated under less acidic conditions. researchgate.netuc.pt This pH dependence is characteristic of redox processes involving proton transfer.
| pH Range | Observed Peak Potential (V vs. Ag/AgCl) | Attributed Process |
|---|---|---|
| Up to pH 2 | ~ +0.5 V | Oxidation of Catechol Group |
| pH 2 to 5 | ~ +0.3 V and +1.1 V | Catechol and Tertiary Amine Oxidation |
| Above pH 5 | Three peaks observed | Complex oxidation including quinone species |
Computational methods can predict these redox potentials by calculating the free energy change (ΔG) for the oxidation reaction. This involves computing the energies of the reduced species (apomorphine), the oxidized species (this compound), and the transferred electrons and protons. The accuracy of these predictions relies on the chosen functional, basis set, and the model used to account for solvent effects. researchgate.net Such calculations confirm the high electrophilicity of the quinone, predicting it to be a reactive Michael acceptor, readily undergoing nucleophilic addition reactions with biological thiols like cysteine and glutathione (B108866). nih.govnih.gov
Stability and Reactivity of Semiquinone and Quinone Forms
Apomorphine is notoriously unstable in aqueous solutions, especially in the presence of oxygen and at neutral or alkaline pH, where it undergoes autoxidation. nih.govnih.gov This process proceeds through a one-electron oxidation to form a transient semiquinone radical, followed by a second one-electron oxidation to yield the more stable o-quinone. nih.gov
Semiquinone Radical: This intermediate is a free radical species. Its stability is generally low, and it can participate in redox cycling, a process that generates reactive oxygen species (ROS) and contributes to oxidative stress.
Quinone Form: The fully oxidized this compound is the primary product of autoxidation under many conditions. nih.gov While more stable than the semiquinone, it is highly reactive as an electrophile. nih.gov
The stability of these forms is highly pH-dependent. The oxidation process is significantly slower at acidic pH but accelerates as the pH increases. nih.govnih.gov Studies have shown that at pH 7.5, the oxidation of apomorphine is rapid, whereas at pH 6.5, the process is considerably slower, with much of the parent compound remaining after 24 hours. nih.gov This increased reactivity at higher pH is due to the deprotonation of the catechol hydroxyl groups, which makes the molecule much easier to oxidize. The formation of the quinone and other oxidative derivatives is responsible for the characteristic green or blue coloration that develops in apomorphine solutions upon standing. nih.govresearchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend the investigation from the electronic level to the scale of macromolecular interactions. These methods are crucial for understanding how this compound interacts with biological targets like proteins, either through non-covalent binding or by forming irreversible covalent adducts.
Docking Studies of o-quinone with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. While numerous docking studies have been performed on the parent compound, apomorphine, with its known targets like dopamine (B1211576) and opioid receptors, specific docking simulations for this compound are less common. nanobioletters.comresearchgate.netnih.gov This is primarily because the o-quinone's high reactivity often leads to covalent bond formation, which is not typically handled by standard non-covalent docking algorithms.
However, insights can be gained by comparing the predicted binding of apomorphine with the expected reactivity of the o-quinone. Docking studies of apomorphine consistently highlight the importance of hydrogen bonds from its catechol hydroxyl groups and an ionic interaction with its protonated amine. researchgate.net
| Protein Target | Reported Binding Affinity / Score | Reference |
|---|---|---|
| Mu-Opioid Receptor | -6.92 kcal/mol (Best Conformer) | nanobioletters.com |
| CDK6 | -60.97 kcal/mol (MM-GBSA) | researchgate.net |
| SARS-CoV-2 Main Protease | -5.3 kcal/mol | nih.gov |
Upon oxidation to this compound, the molecule's interaction profile fundamentally changes:
Loss of Hydrogen Bond Donors: The two hydroxyl groups are converted to carbonyls, eliminating their ability to donate hydrogen bonds, which would likely weaken or abolish binding to receptors that rely on these interactions.
Gain of Electrophilicity: The quinone becomes a potent Michael acceptor. Its primary mode of interaction with proteins, particularly those with accessible nucleophilic residues like cysteine, would shift from reversible docking to irreversible covalent adduction. nih.govresearchgate.net Therefore, a more appropriate computational approach would be covalent docking, which is designed to model the formation of a chemical bond between the ligand and the protein. Such a study would predict that this compound would preferentially bind in close proximity to reactive cysteine, lysine (B10760008), or histidine residues.
Molecular Dynamics Simulations of Protein-Adduct Interactions
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time, offering detailed insights into the stability of protein-ligand complexes and the conformational changes induced by ligand binding. nih.gov
In the context of this compound, MD simulations are exceptionally valuable for investigating the consequences of covalent adduct formation with a target protein. Experimental evidence suggests that apomorphine-quinones are involved in the stabilization of neurotoxic oligomers of the protein alpha-synuclein (B15492655), implying a significant interaction. nih.gov
An MD simulation of an this compound-protein adduct would typically proceed as follows:
A model of the covalent adduct is first built, for example, by computationally forming a bond between the quinone ring and the sulfur atom of a cysteine residue.
This modified protein is then placed in a simulated physiological environment (a box of water molecules with ions).
The simulation then calculates the forces on all atoms and tracks their motion over a period of nanoseconds to microseconds.
Such simulations can reveal critical information about the adduct's impact on the protein's structure, stability, and dynamics. nih.gov Key questions that can be addressed include:
Does the covalent attachment of the bulky apomorphine moiety induce local or global unfolding of the protein?
How does the adduct alter the protein's flexibility and internal motions?
Does the modification expose new hydrophobic regions or disrupt existing salt bridges, potentially promoting protein aggregation?
How stable is the covalent bond itself within the dynamic protein environment?
By simulating the behavior of the protein both before and after modification, MD provides a powerful computational microscope to understand the molecular-level consequences of this compound's reactivity with biological targets. acs.org
In Silico Prediction of DNA Interaction Mechanisms and Binding Affinities
While direct in silico studies specifically modeling the interaction of this compound with DNA are not extensively documented in publicly available research, computational methods provide a powerful framework for predicting its potential interaction mechanisms and binding affinities. Such theoretical investigations are crucial for hypothesizing how this reactive molecule may engage with genetic material, guiding further experimental exploration. Predictions can be extrapolated from computational studies on structurally related compounds, including other aporphine alkaloids, catechol o-quinones, and specifically, dopamine o-quinone.
The interaction of a small molecule like this compound with DNA is generally predicted to occur through two primary, non-mutually exclusive mechanisms: covalent modification (adduct formation) and non-covalent binding (intercalation or groove binding).
Covalent Adduct Formation:
The most significant predicted interaction between this compound and DNA is the formation of covalent adducts. This is based on the well-established electrophilic nature of ortho-quinones. oup.com Computational models of similar catechol quinones, such as dopamine o-quinone, have elucidated the mechanism of this interaction. nih.govnih.gov The primary mechanism is a Michael addition reaction, where nucleophilic sites on the DNA bases attack the electron-deficient quinone ring. nih.govnih.gov
In silico models would predict that the N7 and N3 positions of guanine (B1146940) and adenine, respectively, are the most likely sites for nucleophilic attack on the this compound ring. oup.com Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to model the electron distribution on the this compound molecule, identifying the most electrophilic carbon atoms susceptible to attack. These calculations would likely confirm that the carbons at the 6 and 7 positions of the original catechol ring are the primary reaction sites. The formation of these adducts can lead to depurination, where the modified base is excised from the DNA backbone, leaving an abasic site that can lead to mutations if not properly repaired. nih.govnih.gov
Non-Covalent Interactions:
Separate from its reactive covalent bonding capacity, the rigid, tetracyclic structure of the aporphine core suggests the potential for non-covalent interactions with the DNA double helix. Molecular docking simulations are the primary computational tool used to predict these interactions. These simulations model the fit of a ligand (this compound) into a receptor (a DNA segment), calculating a binding affinity score, typically expressed in kcal/mol.
Intercalation: Aporphine alkaloids are known for their relatively planar tetracyclic structure, which is conducive to intercalation. nih.gov In this model, the this compound molecule would insert itself between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic rings of the aporphine core and the DNA bases. Molecular docking studies on other planar quinone-containing compounds have demonstrated this type of interaction. nih.gov
Groove Binding: Alternatively, the molecule could bind to either the major or minor groove of the DNA. This interaction is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the edges of the DNA base pairs and the sugar-phosphate backbone. The specific substituents on the this compound molecule would influence its preference for either groove.
Predicted Binding Affinities:
Without direct computational studies, specific binding affinities for this compound can only be estimated based on data from analogous compounds. Molecular docking studies of various small molecules interacting with DNA provide a range of expected binding energies. The binding affinity indicates the stability of the ligand-DNA complex, with a more negative value suggesting a more stable interaction.
The table below presents hypothetical, yet plausible, binding affinity ranges for the predicted non-covalent interaction modes of this compound with DNA, based on published computational studies of structurally related molecules. researchgate.netbiointerfaceresearch.com It is important to note that these are illustrative values and actual affinities would need to be determined by specific molecular docking and dynamics simulations.
| Interaction Mode | Predicted Binding Affinity (kcal/mol) | Key Stabilizing Forces |
| Intercalation | -7.0 to -9.5 | π-π stacking, Hydrophobic interactions |
| Minor Groove Binding | -5.5 to -7.5 | Hydrogen bonds, Van der Waals forces |
| Major Groove Binding | -5.0 to -7.0 | Hydrogen bonds, Electrostatic interactions |
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing apomorphine o-quinone in vitro?
this compound is synthesized via the oxidation of apomorphine under controlled conditions (e.g., enzymatic or electrochemical oxidation). Key characterization methods include:
- High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify oxidation products .
- Cyclic Voltammetry to study redox potentials and electron transfer pathways, as demonstrated in electrochemical studies of apomorphine oxidation .
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation of intermediates and byproducts .
Q. How can researchers mitigate interference from apomorphine’s instability during experimental assays?
Stabilization strategies include:
Q. What are the standard in vitro models for assessing this compound’s neurotoxic effects?
Common models include:
- Primary neuronal cultures (e.g., rat cortical neurons) treated with this compound to measure cell viability via MTT assays .
- Glioblastoma cell lines (e.g., C6 cells) to study oxidative stress markers like glutathione depletion and protein adduct formation .
- Microsomal preparations to evaluate metabolic pathways and reactive oxygen species (ROS) generation .
Advanced Research Questions
Q. How do contradictory findings on apomorphine’s behavioral effects (e.g., elicited pecking vs. suppressed feeding in pigeons) inform mechanistic studies of its o-quinone metabolite?
Contradictions may arise from dose-dependent effects or contextual variables (e.g., reinforcer magnitude in operant paradigms). Methodological approaches include:
- Dose-response analyses to identify thresholds for behavioral modulation, as seen in pigeon studies where apomorphine’s effects varied with reinforcer size .
- Temporal pattern analysis of elicited behaviors (e.g., pecking intervals) to distinguish pharmacodynamic vs. functional foraging effects .
- Cross-referencing behavioral data with dopamine receptor binding assays to clarify o-quinone’s role in modulating D1/D2 receptor activity .
Q. What experimental designs can reconcile this compound’s dual role as a neuroprotectant and neurotoxin?
Hypothesis-driven frameworks are critical:
- Comparative redox profiling : Measure ROS generation (via fluorescent probes like DCFH-DA) alongside antioxidant enzyme activity (e.g., superoxide dismutase) in neuronal models .
- Time-lapsed imaging to track intracellular quinone-protein adduct formation and mitochondrial dysfunction .
- Gene expression analysis (e.g., qPCR for Nrf2 pathway genes) to assess adaptive cellular responses .
Q. How can researchers address gaps in understanding the pharmacokinetics of this compound in vivo?
Advanced methodologies include:
- Microdialysis paired with LC-MS/MS to monitor o-quinone levels in brain extracellular fluid .
- Knockout rodent models (e.g., GST-deficient mice) to study metabolic detoxification pathways .
- Multi-omics integration (proteomics/metabolomics) to map quinone-protein interactions and downstream signaling .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-dependent variability in this compound’s effects?
- Nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC50/IC50 values .
- Multivariate analysis (e.g., PCA) to disentangle confounding variables (e.g., reinforcer size, species differences) .
- Meta-analysis frameworks to synthesize contradictory findings across studies, ensuring inclusion criteria account for methodological heterogeneity .
Q. How should researchers validate the specificity of assays measuring this compound’s oxidative damage?
- Competitive inhibition experiments using quinone analogs (e.g., dopamine o-quinone) to test assay specificity .
- Knockdown/knockout models (e.g., CRISPR-Cas9 for antioxidant enzymes) to confirm mechanistic pathways .
- Blinded data analysis to reduce bias in interpreting ambiguous results (e.g., overlapping chromatographic peaks) .
Tables for Key Methodological Comparisons
| Parameter | In Vitro Models | In Vivo Models | Analytical Techniques |
|---|---|---|---|
| Oxidative Stability | Antioxidant-supplemented buffers | Microdialysis + LC-MS/MS | Cyclic voltammetry |
| Neurotoxicity Assessment | MTT assay in C6 cells | GST-knockout mice | ROS fluorescence imaging |
| Behavioral Modulation | N/A | Operant reinforcer paradigms | Temporal pattern analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
